molecular formula C18H22O4 B12734972 1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) CAS No. 123448-21-5

1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione)

Cat. No.: B12734972
CAS No.: 123448-21-5
M. Wt: 302.4 g/mol
InChI Key: CIYQRJUFTUGUPT-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is an organic compound characterized by the presence of two 4-methyl-1,3-pentanedione groups attached to a central 1,4-phenylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) typically involves the reaction of 1,4-phenylenediamine with 4-methyl-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, including analytical techniques such as NMR and IR spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its phenylene moiety can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Phenylene)bis(4-methyl-1,3-pentanedione): Similar structure but with a 1,3-phenylene moiety.

    1,1’-(1,4-Phenylene)bis(3-methyl-1,3-pentanedione): Similar structure with a different substitution pattern on the pentanedione groups.

Uniqueness

1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is unique due to its specific substitution pattern and the presence of two 4-methyl-1,3-pentanedione groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

123448-21-5

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-1-[4-(4-methyl-3-oxopentanoyl)phenyl]pentane-1,3-dione

InChI

InChI=1S/C18H22O4/c1-11(2)15(19)9-17(21)13-5-7-14(8-6-13)18(22)10-16(20)12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

CIYQRJUFTUGUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(C)C

Origin of Product

United States

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